molecular formula C35H40N4O9S B2656559 N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688061-77-0

N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No. B2656559
CAS RN: 688061-77-0
M. Wt: 692.78
InChI Key: PKKIAIVAWJSGAV-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C35H40N4O9S and its molecular weight is 692.78. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Quinazoline derivatives have been synthesized for various applications, including as intermediates for further chemical modifications and for the evaluation of their biological activities. For instance, the synthesis of quinazolin-4(3H)-ones has been explored for their potential antimicrobial and antitumor properties, indicating a broader interest in quinazoline derivatives for therapeutic purposes (Phillips & Castle, 1980).

Biological Activities

  • Quinazoline derivatives have been evaluated for a wide range of biological activities. Some compounds have demonstrated potent antibacterial and antifungal activities, suggesting their potential use as antimicrobial agents (Patel et al., 2010). Moreover, the synthesis of quinazoline-based compounds has been associated with cardiotonic activities, further highlighting the diversity of potential pharmacological applications of these molecules (Nomoto et al., 1991).

Antimalarial and Antitumor Potential

  • A study reported the synthesis of 6,7-dimethoxyquinazoline-2,4-diamines and their evaluation for antimalarial activity, emphasizing the quest for novel antimalarial drug leads. This research underscores the potential of quinazoline derivatives in the development of antimalarial therapies (Mizukawa et al., 2021). Additionally, the antitumor evaluation of quinazolinone scaffolds has been explored, with some derivatives showing promising results against various cancer cell lines, indicating the potential use of these compounds in cancer therapy (Mohamed et al., 2016).

properties

IUPAC Name

6-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H40N4O9S/c1-43-23-10-11-25(28(17-23)45-3)37-33(41)20-49-35-38-26-19-31-30(47-21-48-31)18-24(26)34(42)39(35)15-7-5-6-8-32(40)36-14-13-22-9-12-27(44-2)29(16-22)46-4/h9-12,16-19H,5-8,13-15,20-21H2,1-4H3,(H,36,40)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKIAIVAWJSGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40N4O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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